molecular formula C11H11N3O B12906372 5-(4-Aminophenyl)-3-methylpyrazin-2(1H)-one CAS No. 89541-81-1

5-(4-Aminophenyl)-3-methylpyrazin-2(1H)-one

Cat. No.: B12906372
CAS No.: 89541-81-1
M. Wt: 201.22 g/mol
InChI Key: KDQZZTBOALBRCR-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-3-methylpyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core with an aminophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)-3-methylpyrazin-2(1H)-one typically involves the condensation of 4-aminobenzaldehyde with 3-methylpyrazin-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)-3-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reducing agents like sodium borohydride are common.

    Substitution: Halogenating agents or nitrating mixtures can be employed.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Aminophenyl)-3-methylpyrazin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)-3-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal applications, it may interact with cellular pathways to exert anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Aminophenyl)-3-methylpyrazin-2(1H)-one is unique due to its specific pyrazinone core structure, which imparts distinct chemical and biological properties

Properties

CAS No.

89541-81-1

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-(4-aminophenyl)-3-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C11H11N3O/c1-7-11(15)13-6-10(14-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,13,15)

InChI Key

KDQZZTBOALBRCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CNC1=O)C2=CC=C(C=C2)N

Origin of Product

United States

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